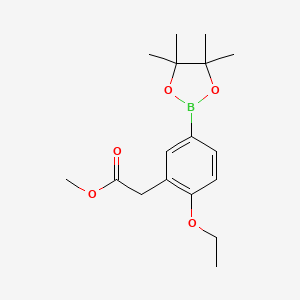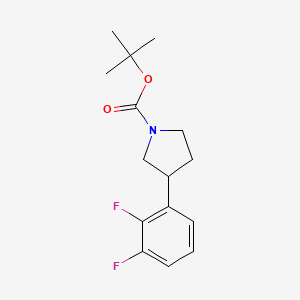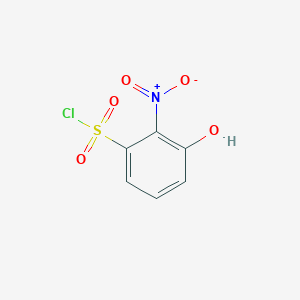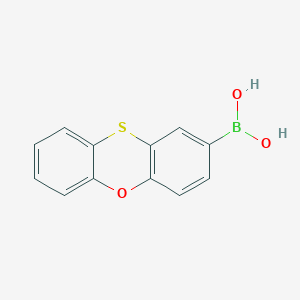
Phenoxathiine-2-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxathiine-2-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a phenoxathiine core, a sulfur-containing heterocycle, with a boronic acid functional group at the 2-position. Boronic acids are widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other nucleophiles.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a phenoxathiine derivative with a boronic acid reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of phenoxathiine-2-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Phenoxathiine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can modify the phenoxathiine core or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic acid derivatives.
科学的研究の応用
Phenoxathiine-2-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of phenoxathiine-2-boronic acid involves its ability to form covalent bonds with nucleophiles, such as diols and amines. This property is exploited in various chemical reactions, including cross-coupling and sensor applications. The boronic acid group can also undergo oxidation to form reactive intermediates that participate in further chemical transformations .
類似化合物との比較
Phenoxathiine: The parent compound without the boronic acid group.
Phenoxathiine-3-boronic acid: A similar compound with the boronic acid group at the 3-position.
Thianthrene-2-boronic acid: Another sulfur-containing heterocycle with a boronic acid group.
Uniqueness: Phenoxathiine-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its phenoxathiine core provides additional stability and electronic properties that are beneficial in various applications .
特性
分子式 |
C12H9BO3S |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
phenoxathiin-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7,14-15H |
InChIキー |
YKSSDTMAILWUFU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C3S2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


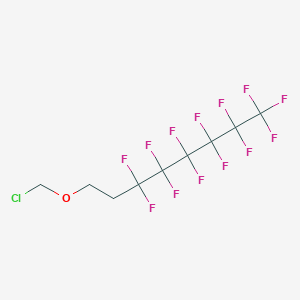

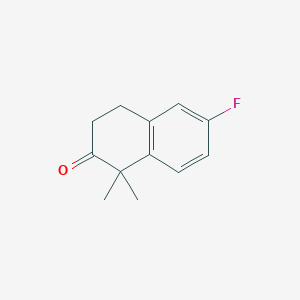
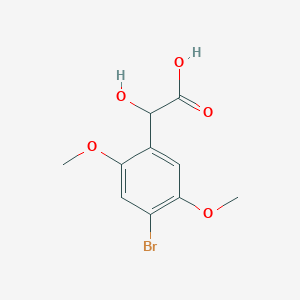
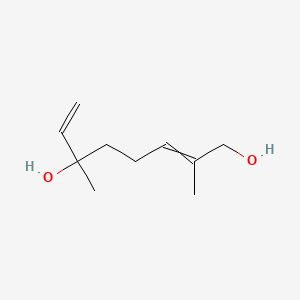
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
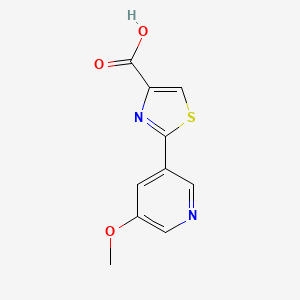

![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
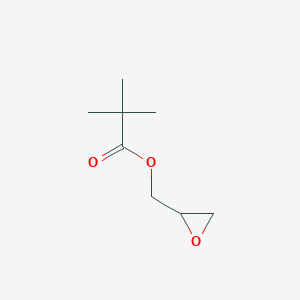
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
